

Toxicology Profile of Trimethylpiperazine Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *1,2,2-Trimethylpiperazine dihydrochloride*

Cat. No.: *B1344824*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for specific trimethylpiperazine isomers are scarce in publicly available literature. This guide provides a comprehensive overview based on available data for structurally related piperazine derivatives and general toxicological principles. The information presented herein is intended for research and informational purposes and should be interpreted with caution. Further experimental validation for specific trimethylpiperazine isomers is strongly recommended.

Introduction

Piperazine and its derivatives are a broad class of heterocyclic amines with diverse applications, ranging from therapeutic agents to industrial chemicals. Trimethylpiperazine isomers, characterized by a piperazine ring substituted with three methyl groups, represent a subset of these compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their toxicological profile is paramount for safe handling, risk assessment, and the development of any potential commercial applications. This technical guide synthesizes the available toxicological information on piperazine derivatives to provide an inferred profile for trimethylpiperazine isomers, covering acute toxicity, organ-specific toxicities, genotoxicity, and mechanisms of action.

Physicochemical Properties and Isomeric Forms

The toxicological properties of a chemical are intrinsically linked to its physicochemical characteristics. For trimethylpiperazine, several positional isomers exist, including 1,2,4-trimethylpiperazine, 2,3,5-trimethylpiperazine, and others. These isomers can exhibit differences in properties such as polarity, steric hindrance, and metabolism, which in turn can influence their toxicokinetics and toxicodynamics.

Acute Toxicity

Acute toxicity data, particularly the median lethal dose (LD50), provides a preliminary indication of a substance's intrinsic toxicity. While specific LD50 values for trimethylpiperazine isomers are not readily available, data for related piperazine derivatives offer some insight.

Table 1: Acute Toxicity Data for Selected Piperazine Derivatives

Compound	CAS Number	Route of Administration	Test Species	LD50	Hazard Classification	Reference
N,N,4-trimethyl-1-piperazine ethanamine	104-19-8	Oral	-	-	Acute toxicity - Category 3 (Toxic if swallowed)	[1]
N,N,4-trimethyl-1-piperazine ethanamine	104-19-8	Dermal	-	-	Acute toxicity - Category 4 (Harmful in contact with skin)	[1]
1-Methylpiperazine	109-01-3	Inhalation	-	-	Acute toxicity - Category 3 (Toxic if inhaled)	[2]
1-Methylpiperazine	109-01-3	Dermal	-	-	Acute toxicity - Category 4 (Harmful in contact with skin)	[2]
N-(2-Aminoethyl)piperazine	140-31-8	Oral	Rat	2118.6 mg/kg	Harmful if swallowed	[3]
N-(2-Aminoethyl)piperazine	140-31-8	Dermal	Rabbit	871.2 mg/kg	Toxic in contact with skin	[3]

Data for specific trimethylpiperazine isomers is not available. The listed compounds are structurally related piperazine derivatives.

Organ-Specific Toxicity

Hepatotoxicity

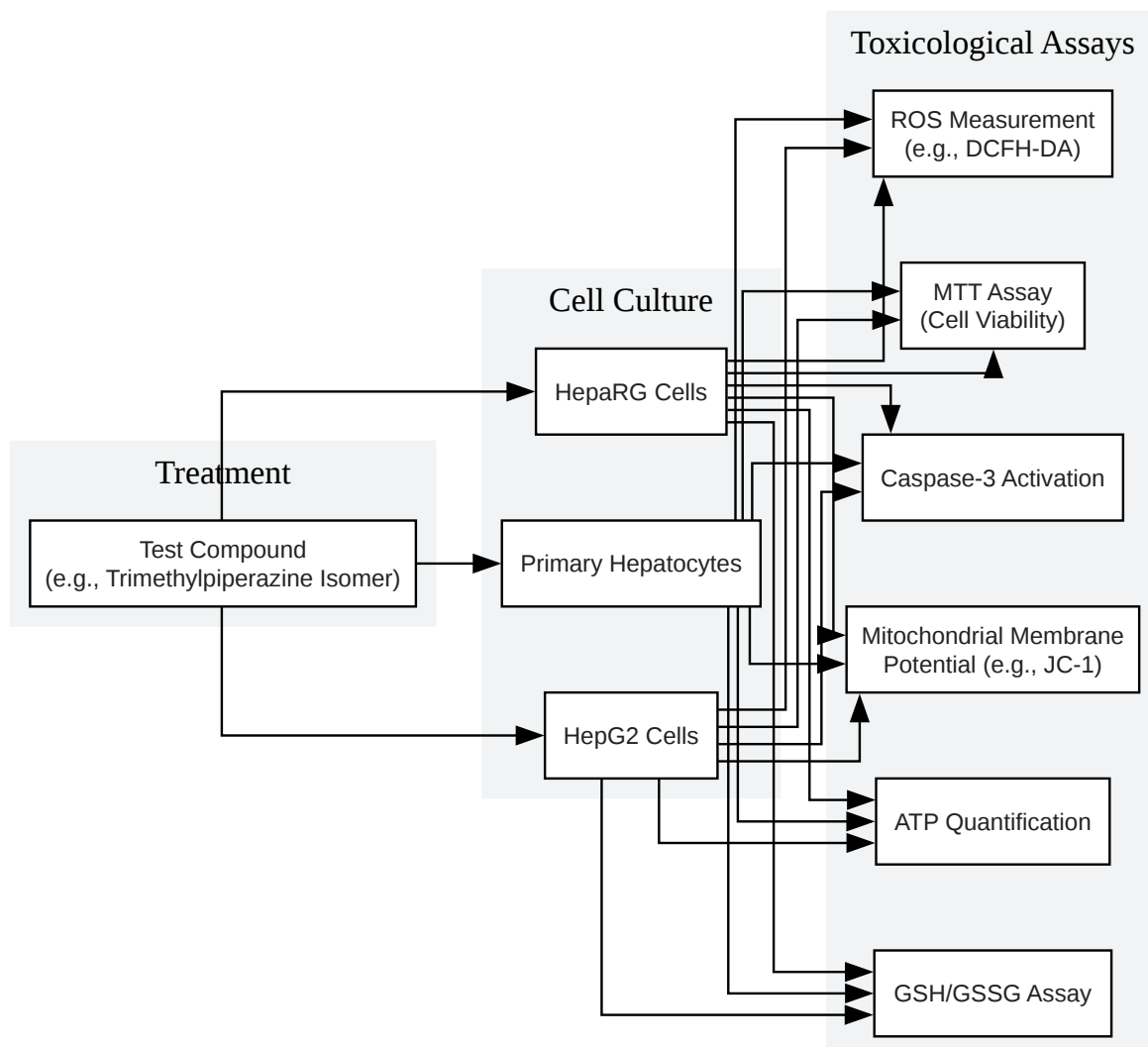
The liver is a primary target for the toxic effects of many xenobiotics, including some piperazine derivatives. Studies on "designer drug" piperazines, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have elucidated potential mechanisms of liver injury.

Key Findings from In Vitro Studies:

- **Cytotoxicity:** Piperazine derivatives have been shown to induce cell death in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes. TFMPP was identified as being particularly cytotoxic[4].
- **Mitochondrial Impairment:** A common mechanism of hepatotoxicity involves mitochondrial dysfunction, characterized by increased formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH) and ATP, and loss of mitochondrial membrane potential[4][5].
- **Apoptosis:** The mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent programmed cell death[4].
- **Metabolism-Induced Toxicity:** The metabolism of piperazine derivatives by cytochrome P450 (CYP450) enzymes can play a dual role. While some metabolic pathways lead to detoxification, others may result in the formation of reactive metabolites that contribute to toxicity[4].

Experimental Protocol: In Vitro Hepatotoxicity Assessment

A common experimental workflow to assess the hepatotoxicity of a compound is outlined below.

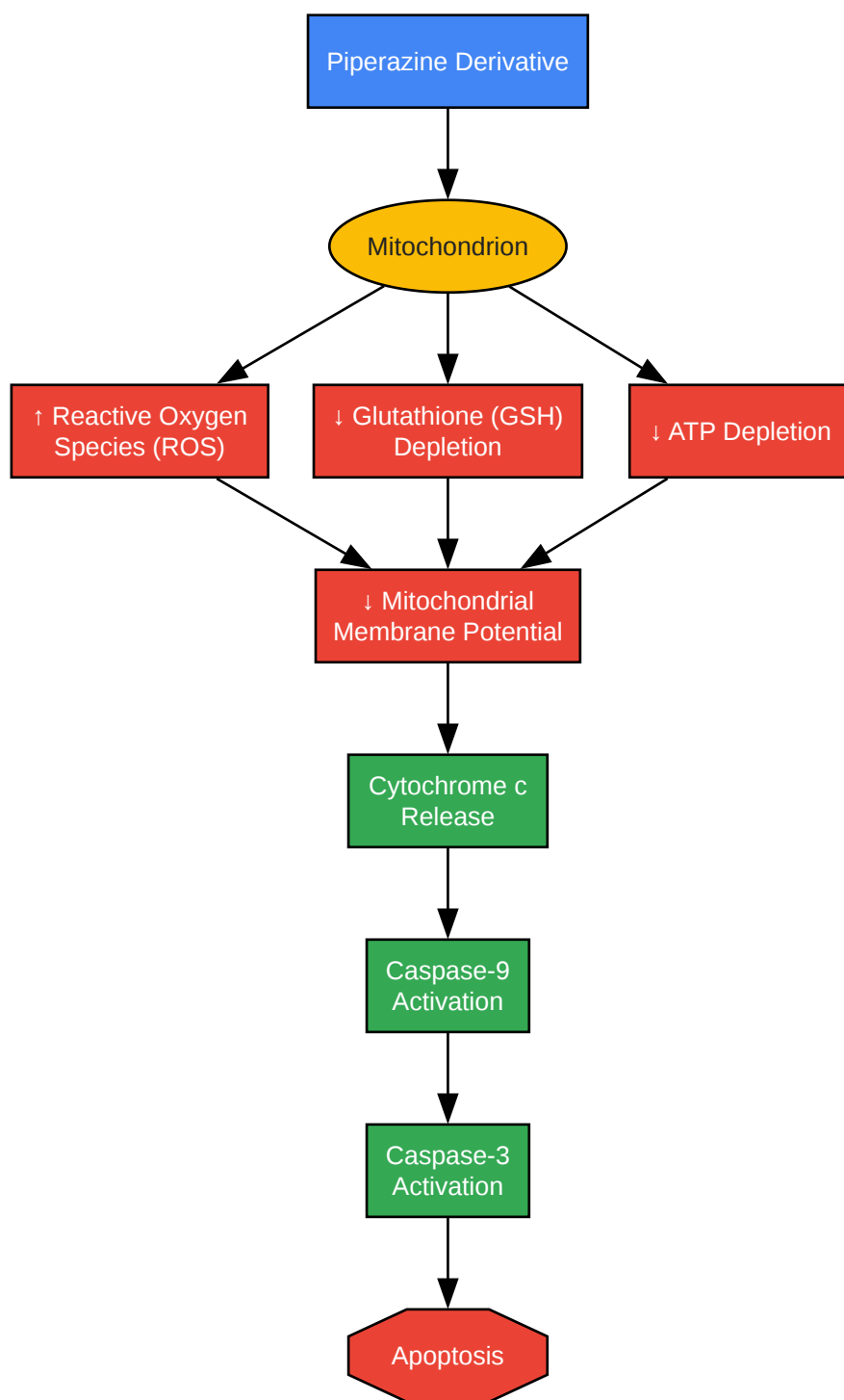


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Caption: Workflow for in vitro hepatotoxicity assessment.

Signaling Pathway: Mitochondrial-Mediated Apoptosis in Hepatocytes

The following diagram illustrates a potential signaling pathway for piperazine derivative-induced hepatotoxicity.



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Caption: Mitochondrial-mediated apoptosis pathway.

Neurotoxicity

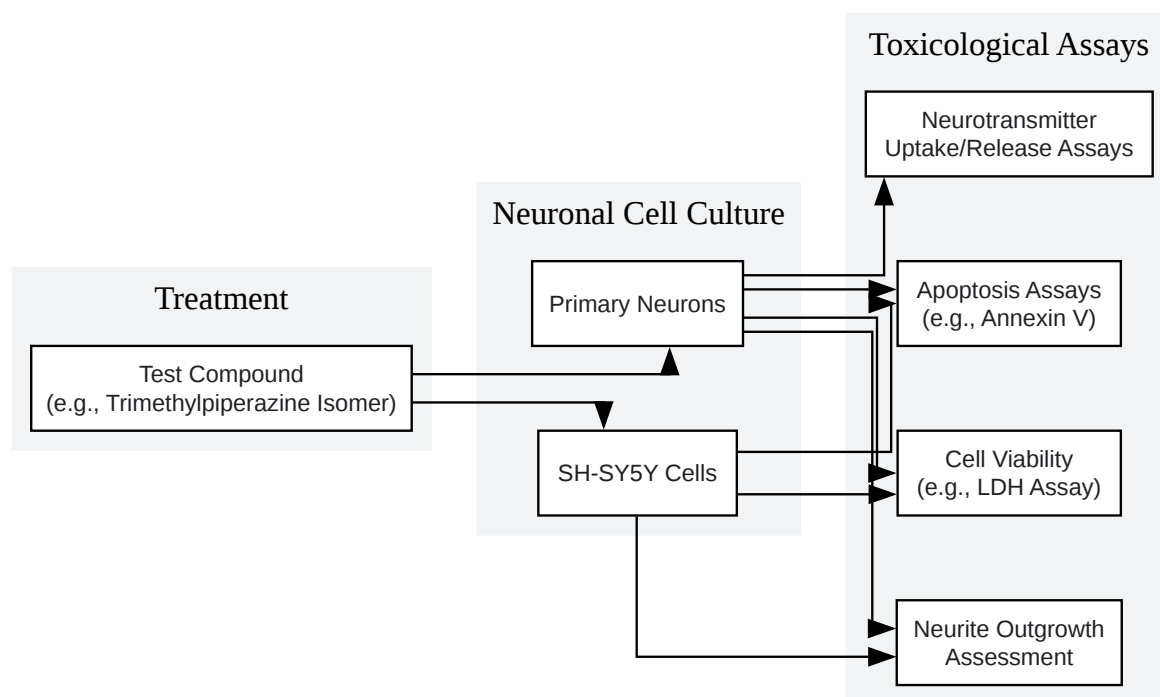
Piperazine and some of its derivatives are known to exert effects on the central nervous system (CNS), which is the basis for their use as anthelmintics and their abuse as recreational drugs. Neurotoxic side effects have been reported for piperazine[6][7].

Potential Mechanisms of Neurotoxicity:

- **Neurotransmitter System Modulation:** Piperazine derivatives can affect various neurotransmitter systems, including dopaminergic and serotonergic pathways. They can act as agonists or antagonists at different receptors, leading to altered neuronal signaling.
- **Mitochondrial Dysfunction in Neurons:** Similar to hepatotoxicity, neurotoxicity can be mediated by mitochondrial impairment in neuronal cells, leading to oxidative stress and apoptosis.

Experimental Protocol: In Vitro Neurotoxicity Assessment

The following workflow can be used to evaluate the neurotoxic potential of trimethylpiperazine isomers.



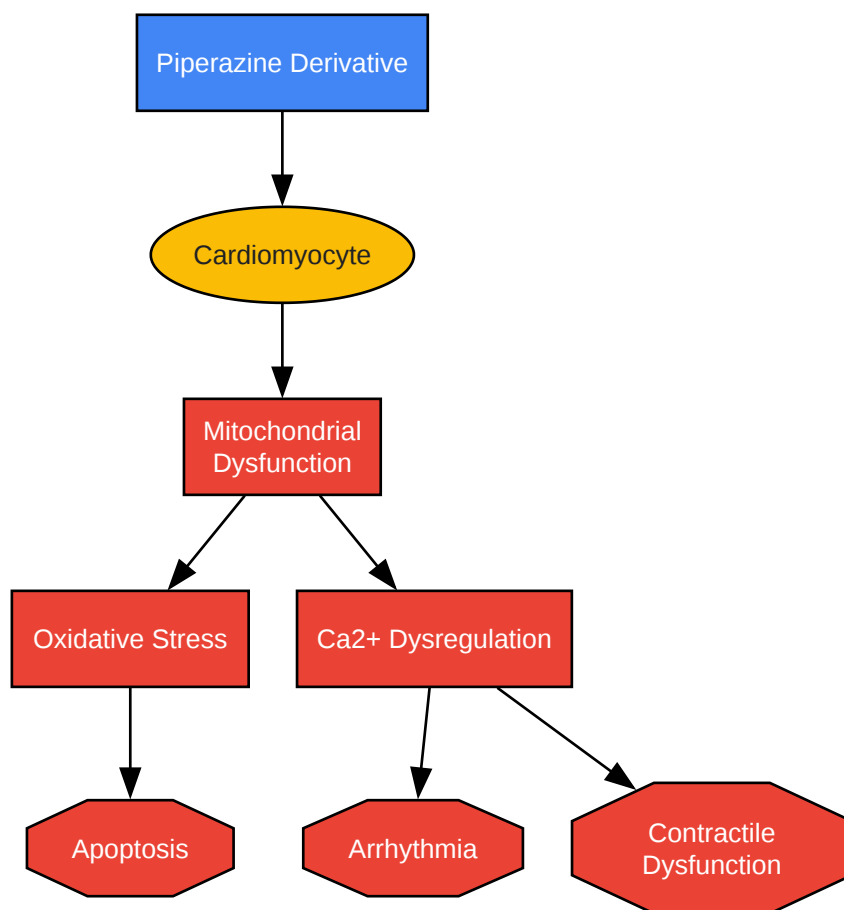
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Caption: Workflow for in vitro neurotoxicity assessment.

Cardiotoxicity

Some piperazine derivatives have been shown to induce cardiotoxicity. The underlying mechanisms often involve mitochondrial impairment, similar to what is observed in hepatocytes.

Signaling Pathway: Piperazine-Induced Cardiotoxicity



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Caption: Potential signaling pathways in cardiotoxicity.

Genotoxicity

Genotoxicity assessment is crucial to determine if a substance can damage genetic material. For 2,3,5-trimethylpyrazine, a related trimethylated heterocyclic compound, genotoxicity studies have been conducted.

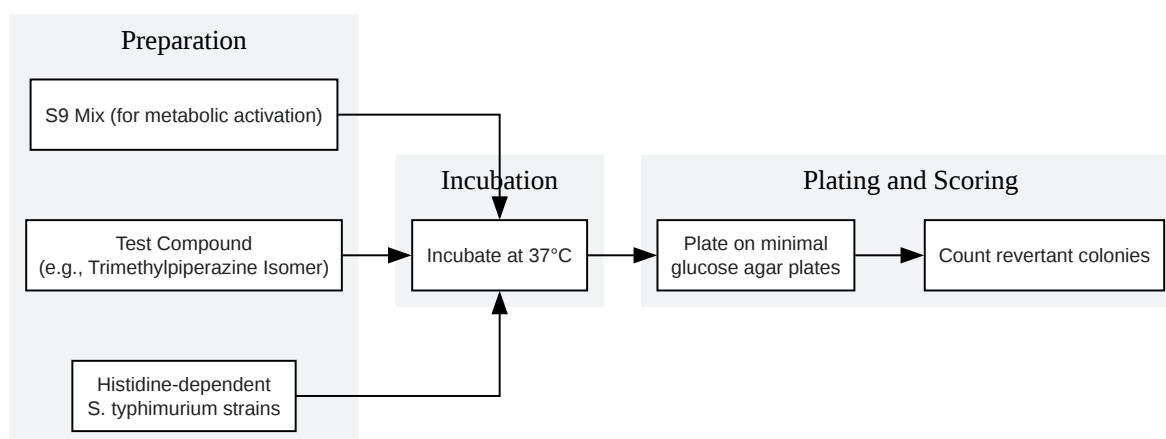
Table 2: Genotoxicity Data for 2,3,5-trimethylpyrazine

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	With and without S9	Negative	[8]
In Vitro Micronucleus Test	-	With and without S9	Negative	[8]

Data for a structurally related, non-piperazine compound.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.



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Caption: General workflow of the Ames test.

Metabolism

The metabolism of piperazine derivatives can significantly influence their toxicity. As observed in hepatotoxicity studies, CYP450 enzymes are involved in the biotransformation of these compounds. The metabolic pathways can lead to detoxification or, in some cases, bioactivation to reactive metabolites that can bind to cellular macromolecules, including DNA, leading to toxicity.

Conclusion

This technical guide provides a comprehensive, though inferred, toxicology profile for trimethylpiperazine isomers based on the available data for structurally related piperazine derivatives. The primary mechanisms of toxicity for piperazine compounds appear to involve mitochondrial dysfunction, leading to oxidative stress and apoptosis in various cell types, including hepatocytes, neurons, and cardiomyocytes. While specific quantitative toxicity data for trimethylpiperazine isomers are lacking, the information presented here offers a foundation for preliminary risk assessment and highlights the need for further empirical studies.

Researchers and drug development professionals should consider the potential for hepatotoxicity, neurotoxicity, and cardiotoxicity when working with these compounds and should conduct thorough toxicological evaluations to ensure their safe use.

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